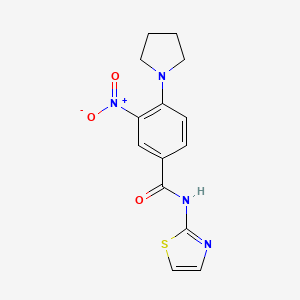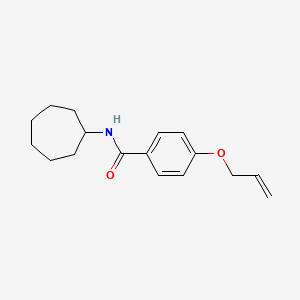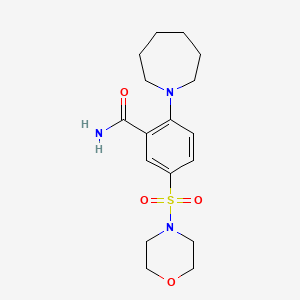![molecular formula C19H18N2O5 B4405291 8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4405291.png)
8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline
Overview
Description
8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that features a quinoline core structure with multiple ethoxy and nitrophenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a quinoline derivative reacts with 2-(3-nitrophenoxy)ethanol under basic conditions to form the desired compound. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)
Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate (K3PO4)
Major Products
Reduction: 8-{2-[2-(3-aminophenoxy)ethoxy]ethoxy}quinoline
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Coupling: Biaryl quinoline derivatives
Scientific Research Applications
8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethoxyquin: A quinoline-based antioxidant used as a food preservative.
2-(2-(2-(3-Nitrophenoxy)ethoxy)ethoxy)ethanol: A related compound with similar structural features but different functional groups.
Uniqueness
8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline is unique due to its specific combination of ethoxy and nitrophenoxy substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
8-[2-[2-(3-nitrophenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-21(23)16-6-2-7-17(14-16)25-12-10-24-11-13-26-18-8-1-4-15-5-3-9-20-19(15)18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOVJLTHVGADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC=CC(=C3)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dimethylacetamide](/img/structure/B4405220.png)

![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)
![2-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride](/img/structure/B4405234.png)


![1-[3-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4405253.png)

![2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405280.png)
![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![[2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride](/img/structure/B4405299.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)
![1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B4405316.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)
